Gallion
Overview
Description
Gallion is a synthetic compound that has been developed and studied for its potential application in a variety of fields. It is a small molecule and is highly water-soluble, making it an attractive choice for use in laboratory experiments. Gallion is a member of the family of compounds known as quinones and has been studied for its potential use in drug delivery, as well as its potential use in medical imaging.
Scientific Research Applications
Gallion in Plant Research and Botany
Gallion research provides significant insights into abnormal tissue initiation and growth in plants. The study of galls, such as the gall of Nepeta hederacea, helps in understanding the nature of cell growth and its control, which is vital in biological research. This study emphasizes the comparison of normal leaf cells with gall cells and the nature of the stimulus for gall formation, contributing to our knowledge in the fields of anatomy, cytology, and physiology (Taylor, 1949).
Gallion in Medical and Pharmacological Research
Gallic acid and its derivatives are extensively studied for their medicinal properties. They are widely distributed in plants and fruits, implicating their role as anticarcinogenic, antimicrobial, antimutagenic, antiangiogenic, and anti-inflammatory agents. They also play a crucial part in treating critical diseases like depression, cancer, microbial infections, and lipid-related diseases. This research is of immense importance in understanding the therapeutic potential of gallic acid-based compounds (Choubey et al., 2015).
Gallion in Environmental and Biological Studies
Gallium (Ga), an intermetallic element, is increasingly used in semiconductors such as gallium arsenide. Its effects on serum enzyme activities and the ultrastructure of the liver in common carp (Cyprinus carpio) have been a subject of study. This research is crucial in understanding the impact of gallium on aquatic life, emphasizing the need for assessing compound effects and potential hazards in aquatic animals (Yang & Chen, 2003).
Gallion in Chemical and Biochemical Research
The role of gallium as a therapeutic agent is significantly noted, especially in its competition with iron in biological systems. Gallium’s ability to mimic the appearance of the native ferric ion (Fe(3+)), yet being unable to participate in redox reactions, makes it a potential agent in fighting cancer, infectious, and inflammatory diseases. This research sheds light on the fundamental principles governing the competition between gallium and iron ions in proteins, highlighting the importance of gallium in medical applications (Nikolova et al., 2016).
Ethnobotany and Phytochemistry
The integration of ethnobotany and phytochemistry is an area where gallion plays a part. Studies show a correlation between plant uses and evolutionary status, suggesting a chemical mechanism for bioactivity in plants regulated by gallate/caffeate pair. This research is a step towards constructing a coherent chemo-biological language, vital for understanding nature's functioning (Gottlieb et al., 2002).
properties
IUPAC Name |
5-amino-3-[(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O10S2/c17-9-3-7(21(24)25)4-11(15(9)22)19-20-14-12(33(29,30)31)2-6-1-8(32(26,27)28)5-10(18)13(6)16(14)23/h1-5,22-23H,18H2,(H,26,27,28)(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVCYGLMOFNBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])Cl)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701116156 | |
Record name | 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gallion | |
CAS RN |
3769-62-8 | |
Record name | 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3769-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3-((3-chloro-2-hydroxy-5-nitrophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-3-[2-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701116156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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